molecular formula C9H13ClN2OS B1355386 S-(4-Methoxybenzyl)isothiourea hydrochloride CAS No. 25985-08-4

S-(4-Methoxybenzyl)isothiourea hydrochloride

Cat. No.: B1355386
CAS No.: 25985-08-4
M. Wt: 232.73 g/mol
InChI Key: QGNMUFKTLKVUHM-UHFFFAOYSA-N
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Description

S-(4-Methoxybenzyl)isothiourea hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2OS and its molecular weight is 232.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

S-(4-Methoxybenzyl)isothiourea hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme indoleamine 2,3-dioxygenase (IDO1). This enzyme is involved in the catabolism of tryptophan along the kynurenine pathway . This compound acts as an inhibitor of IDO1, thereby affecting the levels of tryptophan and its metabolites. This interaction has implications for immune regulation and the suppression of anti-tumor immunity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. By inhibiting IDO1, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. The inhibition of IDO1 leads to an increase in tryptophan levels, which can affect T-cell proliferation and differentiation. Additionally, the accumulation of tryptophan catabolites can induce apoptosis in certain cell types . These cellular effects highlight the potential of this compound in modulating immune responses and influencing cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role as an enzyme inhibitor. This compound binds to the active site of IDO1, preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine . This inhibition results in altered levels of tryptophan and its downstream metabolites, which can impact gene expression and cellular signaling pathways. The molecular mechanism of this compound underscores its potential as a therapeutic agent in conditions where IDO1 activity is dysregulated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, the compound may undergo degradation, leading to a decrease in its inhibitory activity on IDO1. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating immune responses and influencing metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit IDO1 activity without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and immunosuppression . It is crucial to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to tryptophan catabolism. By inhibiting IDO1, this compound affects the kynurenine pathway, leading to altered levels of tryptophan and its metabolites . This inhibition can impact metabolic flux and the levels of various metabolites, including kynurenine, anthranilic acid, and quinolinic acid. The modulation of these metabolic pathways by this compound has implications for immune regulation and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target enzyme, IDO1 . Additionally, the compound may bind to proteins within the cell, affecting its localization and accumulation. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IDO1 . The targeting of this compound to specific subcellular compartments may be influenced by post-translational modifications or targeting signals. The subcellular localization of this compound plays a crucial role in its ability to modulate cellular processes and biochemical reactions.

Properties

IUPAC Name

(4-methoxyphenyl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c1-12-8-4-2-7(3-5-8)6-13-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNMUFKTLKVUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551871
Record name (4-Methoxyphenyl)methyl carbamimidothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25985-08-4
Record name NSC67155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Methoxyphenyl)methyl carbamimidothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of thiourea (38 g, 50.0 mmole) in dry tetrahydrofuran (40 ml) was cooled to 0° C. under argon and was treated dropwise with 4-methoxybenzylchloride (8.0 g, 50.0 mmole). After the addition was completed, the cooling bath was removed and the reaction was allowed to stir at room temperature for 2 hours. It was then heated at 60°-65° C. for 4 hours whereupon a colorless voluminous precipitate was formed. The reaction was allowed to cool down to room temperature and was diluted with anhydrous ether. The solid was filtered off and washed with anhydrous ether to give 10.92 g of 2-(4-methoxybenzyl)-2-thiopseudourea, hydrochloride, melting point 161°-163.5° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-(4-Methoxybenzyl)isothiourea hydrochloride
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S-(4-Methoxybenzyl)isothiourea hydrochloride

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